![molecular formula C25H39N3O B3864062 N-(1-cyclopropylethyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B3864062.png)
N-(1-cyclopropylethyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide
Übersicht
Beschreibung
N-(1-cyclopropylethyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide (CTDP-31) is a novel synthetic compound that has attracted considerable attention in the scientific community due to its potential therapeutic applications. CTDP-31 belongs to the class of piperidine derivatives and has been shown to possess significant pharmacological properties, including analgesic, anxiolytic, and antipsychotic effects.
Wirkmechanismus
The exact mechanism of action of N-(1-cyclopropylethyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide is not fully understood, but it is believed to act as a positive allosteric modulator of the mu-opioid receptor. This modulation results in the enhancement of the receptor's affinity for endogenous opioid peptides, leading to increased analgesic effects.
Biochemical and Physiological Effects:
N-(1-cyclopropylethyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide has been shown to have significant effects on the central nervous system, including the modulation of pain perception, anxiety, and psychosis. Studies have also suggested that N-(1-cyclopropylethyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide may have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(1-cyclopropylethyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide is its high potency and selectivity for the mu-opioid receptor. This makes it an ideal candidate for studying the effects of opioid receptor modulation on pain perception and other physiological processes. However, the limitations of N-(1-cyclopropylethyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide include its relatively short half-life and the lack of clinical data on its safety and efficacy.
Zukünftige Richtungen
Future research on N-(1-cyclopropylethyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide should focus on elucidating its exact mechanism of action and exploring its potential therapeutic applications in various disease states. Additionally, further studies are needed to evaluate the safety and efficacy of N-(1-cyclopropylethyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide in clinical trials. Finally, the development of new analogs and derivatives of N-(1-cyclopropylethyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Wissenschaftliche Forschungsanwendungen
N-(1-cyclopropylethyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide has been extensively studied in preclinical models for its potential therapeutic applications. Studies have shown that N-(1-cyclopropylethyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide possesses significant analgesic effects and can be used to alleviate pain in various animal models. Additionally, N-(1-cyclopropylethyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide has been shown to possess anxiolytic and antipsychotic effects, making it a potential candidate for the treatment of anxiety and psychotic disorders.
Eigenschaften
IUPAC Name |
N-(1-cyclopropylethyl)-1-[1-(3-phenylpropyl)piperidin-4-yl]piperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H39N3O/c1-20(22-9-10-22)26-25(29)23-11-18-28(19-12-23)24-13-16-27(17-14-24)15-5-8-21-6-3-2-4-7-21/h2-4,6-7,20,22-24H,5,8-19H2,1H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYZRWDLDAJZMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NC(=O)C2CCN(CC2)C3CCN(CC3)CCCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclopropylethyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.